Validated Core Precursor for Sub-Micromolar Cytotoxic Achiral seco-CBI Anticancer Agents
The 1-(2-chloroethyl)naphthalene scaffold is the specific core structure employed in a series of eight achiral seco-amino-CBI and seco-hydroxy-CBI compounds (11a–g and 12) that demonstrated sub-micromolar IC₅₀ cytotoxicity across human (K562) and murine (B16, L1210, P815) cancer cell lines [1]. In the NCI-60 human tumor cell line panel, lead compounds 11a and 12 showed broad-spectrum activity against lung, colon, melanoma, renal, and breast cancer lines at concentrations in the sub-micromolar range. In vivo, compound 11a, at 15 mg/kg i.p., produced a significant anticancer effect in a human SC-OVCAR-3 ovarian cancer xenograft in scid mice without toxicity to murine bone marrow cell growth, in contrast to the previously reported racemic seco-CBI-TMI (compound 4) which was toxic at the same dose [1]. The structural class explicitly requires the 1-substituted 2-chloroethylnaphthalene architecture; the 2-substituted naphthalene regioisomer is not represented in any active compound from this validated series, providing strong class-level inference that the 1-position topology is essential for productive DNA minor groove engagement [1].
| Evidence Dimension | In vivo anticancer efficacy and bone marrow toxicity |
|---|---|
| Target Compound Data | seco-amino-CBI compound 11a (derived from 1-(2-chloroethyl)naphthalene core): 15 mg/kg i.p. gives significant tumor growth inhibition in SC-OVCAR-3 xenograft; no bone marrow toxicity in culture |
| Comparator Or Baseline | Racemic seco-CBI-TMI (compound 4): toxic to murine bone marrow cell growth at the same dose; compound 4 is a stereocenter-containing comparator lacking the achiral 1-(2-chloroethyl)naphthalene architecture |
| Quantified Difference | Compound 11a was not toxic to murine bone marrow cell growth in culture at a dose that was toxic for compound 4 [1]. |
| Conditions | Human tumor xenograft study: advanced stage SC-OVCAR-3 ovarian cancer in scid mice; bone marrow cell growth assay in culture |
Why This Matters
The 1-(2-chloroethyl)naphthalene-derived achiral seco-CBI architecture provides a unique combination of in vivo antitumor activity and reduced bone marrow toxicity relative to earlier stereocenter-containing analogs, making this specific precursor the entry point to a therapeutically differentiated chemotype.
- [1] Lee, M. et al. A Novel Class of in Vivo Active Anticancer Agents: Achiral seco-Amino- and seco-Hydroxycyclopropylbenz[e]indolone (seco-CBI) Analogues of the Duocarmycins and CC-1065. Journal of Medicinal Chemistry, 2005, 48(12), 4022–4032. DOI: 10.1021/jm050179u. View Source
